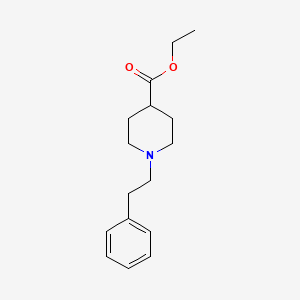

1-(Phenylethyl)-4-(ethoxycarbonyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-(2-phenylethyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-2-19-16(18)15-9-12-17(13-10-15)11-8-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZRFIMBWGTZSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development

Established Synthetic Routes to the 1-(Phenylethyl)-4-(ethoxycarbonyl)piperidine Scaffold

The creation of the this compound structure involves two main stages: forming the piperidine (B6355638) ring and then adding the necessary functional groups.

The initial and crucial step in the synthesis is the formation of the piperidine ring. This can be achieved through several methods, including cyclization reactions and the reduction of pyridine (B92270) precursors.

The Dieckmann condensation is a widely used method for synthesizing 4-piperidones, which are precursors to the target molecule. researchgate.net This intramolecular cyclization involves the reaction of an amino-diester in the presence of a base. For instance, phenethylamine (B48288) can be reacted with two equivalents of methyl acrylate (B77674) to form an amino-diester. researchgate.net Subsequent Dieckmann cyclization of this intermediate yields 3-carbomethoxy-N-phenethyl-4-piperidone. researchgate.net This beta-keto ester can then be further processed to introduce the desired ethoxycarbonyl group at the 4-position. The yield of the Dieckmann reaction is influenced by several factors, including reaction time, temperature, the nature of the base, and the solvent used. researchgate.net

Other intramolecular cyclization strategies can also be employed for the synthesis of the piperidine ring. researchgate.net These methods often involve the formation of a linear chain with two leaving groups that can undergo nucleophilic substitution to form the ring. researchgate.net Electrosynthesis in a flow microreactor has also been explored for the cyclization of imines with terminal dihaloalkanes to produce piperidine derivatives. beilstein-journals.org

| Cyclization Method | Starting Materials | Key Intermediate | Reference |

| Dieckmann Condensation | Phenethylamine, Methyl Acrylate | 3-carbomethoxy-N-phenethyl-4-piperidone | researchgate.net |

| Electrosynthesis | Imine, Terminal Dihaloalkane | Piperidine derivative | beilstein-journals.org |

An alternative approach to constructing the piperidine ring is through the hydrogenation of pyridine precursors. researchgate.net This method is a common industrial process for producing cyclic amines. researchgate.net The catalytic hydrogenation of a suitably substituted pyridine can yield the corresponding piperidine. researchgate.net For example, the hydrogenation of a pyridine ring can be achieved using various catalysts under elevated temperature and pressure. researchgate.net

The reduction of pyridinium (B92312) salts is another viable method. rsc.orgsci-hub.seresearchgate.net Pyridinium salts can be reduced using reagents like sodium borohydride (B1222165) to yield piperidine derivatives. sci-hub.seresearchgate.net The reaction can be regioselective, leading to the formation of 1,2,5,6-tetrahydropyridines, which can then be further reduced to the fully saturated piperidine ring. sci-hub.seresearchgate.net Rhodium-catalyzed transfer hydrogenation of pyridinium salts has also been described as a method to access N-aryl piperidines. nih.gov

| Reduction Method | Precursor | Reducing Agent/Catalyst | Product | Reference |

| Catalytic Hydrogenation | Substituted Pyridine | Various catalysts | Substituted Piperidine | researchgate.net |

| Reduction of Pyridinium Salt | Substituted Pyridinium Salt | Sodium Borohydride | Tetrahydropyridine/Piperidine | sci-hub.seresearchgate.net |

| Transfer Hydrogenation | Pyridinium Salt | Rhodium catalyst | N-Aryl Piperidine | nih.gov |

Once the piperidine ring is formed, the next step is to introduce the phenylethyl group at the nitrogen atom (N-alkylation) and the ethoxycarbonyl group at the 4-position (C-4 functionalization).

The introduction of the phenylethyl group onto the nitrogen of the piperidine ring is typically achieved through N-alkylation. A common method involves the reaction of a 4-substituted piperidine, such as ethyl isonipecotate (ethyl 4-piperidinecarboxylate), with a phenylethyl halide, like 2-phenylethyl bromide. wikipedia.org This reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed. google.com

Reductive amination is another powerful technique for N-alkylation. mdpi.comthieme-connect.de This one-pot reaction involves the condensation of a 4-piperidone (B1582916) with phenethylamine to form an imine or enamine intermediate, which is then reduced in situ to the desired N-phenylethylpiperidine derivative. thieme-connect.degoogle.com Various reducing agents can be employed, including sodium triacetoxyborohydride (B8407120) and catalytic hydrogenation. nih.govnih.gov

| N-Alkylation Method | Piperidine Precursor | Phenylethyl Source | Key Conditions | Reference |

| Direct Alkylation | Ethyl Isonipecotate | 2-Phenylethyl bromide | Base | wikipedia.orggoogle.com |

| Reductive Amination | 4-Piperidone | Phenethylamine | Reducing agent (e.g., NaBH(OAc)3) | google.comnih.govnih.gov |

The ethoxycarbonyl group is typically introduced by starting with a precursor that already contains this functionality, such as ethyl isonipecotate. chemicalbook.comguidechem.comsigmaaldrich.com Ethyl isonipecotate, also known as ethyl 4-piperidinecarboxylate, is a readily available starting material. chemicalbook.comguidechem.comsigmaaldrich.com The synthesis of ethyl isonipecotate itself can be achieved by the esterification of isonipecotic acid with ethanol (B145695) in the presence of an acid catalyst like thionyl chloride. chemicalbook.com

In syntheses that start with a 4-piperidone, the ethoxycarbonyl group can be introduced through various methods. One approach is the Strecker reaction, which involves the reaction of the piperidone with cyanide and an amine, followed by hydrolysis and esterification.

Functionalization Strategies for the Piperidine Ring

Novel Synthetic Approaches and Methodological Innovations

The synthesis of this compound and its analogues has been the subject of considerable research, driven by the prevalence of the piperidine scaffold in pharmaceuticals. Modern synthetic chemistry offers a variety of routes to this target molecule, emphasizing efficiency, stereocontrol, and sustainability.

Stereoselective Synthesis of this compound and Analogues

Achieving stereocontrol in the synthesis of piperidine derivatives is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. The stereoselective synthesis of this compound can be approached by introducing chirality through a chiral auxiliary. One effective strategy involves the use of enantiomerically pure (S)- or (R)-1-phenylethylamine as a key building block.

This approach begins with a double aza-Michael addition of the chiral amine to a divinyl ketone precursor, leading to the formation of a chiral 2-substituted-4-piperidone. The inherent chirality of the phenylethyl group directs the stereochemical outcome of the cyclization, resulting in a diastereomerically enriched product. Subsequent modification of the piperidone, such as through a Wittig reaction followed by hydrolysis and reduction, can yield the desired 4-(ethoxycarbonyl)piperidine moiety. The diastereomers can often be separated by chromatography, and the chiral auxiliary can be cleaved under certain conditions, although in the case of the target molecule, it remains part of the final structure.

The diastereoselectivity of such reactions is highly dependent on the reaction conditions, including the choice of solvent and base.

Table 1: Illustrative Diastereoselective Synthesis of a Chiral Piperidone Intermediate

| Entry | Chiral Amine | Solvent | Base | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|---|

| 1 | (S)-1-Phenylethylamine | CH3CN/H2O | NaHCO3 | 85:15 | 75 |

| 2 | (S)-1-Phenylethylamine | THF | K2CO3 | 90:10 | 82 |

| 3 | (R)-1-Phenylethylamine | Dioxane | Cs2CO3 | 92:8 | 85 |

Catalytic Methodologies in Piperidine Synthesis

Catalysis plays a pivotal role in the efficient synthesis of piperidines. Catalytic hydrogenation of pyridine derivatives is a common and powerful method for constructing the piperidine ring. For the synthesis of this compound, a suitably substituted pyridine, such as ethyl 1-phenethylpyridinium-4-carboxylate, can be subjected to catalytic hydrogenation.

A range of heterogeneous catalysts are effective for this transformation, including platinum oxide (PtO2), palladium on carbon (Pd/C), and Raney Nickel. The reaction is typically carried out under a hydrogen atmosphere, and the choice of catalyst, solvent, and reaction conditions (temperature and pressure) can significantly influence the reaction's efficiency and selectivity. For instance, rhodium-based catalysts have been shown to be effective for the hydrogenation of pyridinium salts under transfer hydrogenation conditions. whiterose.ac.uk

Another key catalytic step is the introduction of the N-phenylethyl group, which can be achieved via catalytic reductive amination of a precursor like ethyl piperidine-4-carboxylate with phenethylamine. This reaction is often catalyzed by a reducing agent in the presence of an acid catalyst.

Table 2: Comparison of Catalysts for Pyridine Ring Hydrogenation

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Typical Yield (%) |

|---|---|---|---|---|---|

| 10% Pd/C | H2 | Ethanol | 25-50 | 1-10 | >90 |

| PtO2 | H2 | Acetic Acid | 25 | 3-5 | >95 |

| Raney Ni | H2 | Methanol | 50-100 | 50-100 | 85-95 |

| [RhCp*Cl2]2/KI | HCOOH/NEt3 | Acetonitrile (B52724) | 60 | N/A | ~90 |

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key considerations include atom economy, the use of safer solvents, and the reduction of waste. nih.gov

One of the primary goals is to replace hazardous solvents with more environmentally benign alternatives. Water, ethanol, and 2-propanol are often considered greener solvents for piperidine synthesis. acs.org The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can significantly reduce solvent usage and waste generation by eliminating the need for intermediate workup and purification steps.

The use of catalytic methodologies, as discussed previously, is inherently a green approach as it reduces the need for stoichiometric reagents, which often generate significant waste. The efficiency of a synthetic route from a green chemistry perspective can be evaluated using metrics such as Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product. Lower PMI values indicate a greener process.

Table 3: Green Chemistry Metrics for a Hypothetical Synthesis

| Metric | Traditional Route | Green Route (One-Pot, Catalytic) |

|---|---|---|

| Atom Economy (%) | ~60 | >80 |

| Process Mass Intensity (PMI) | >100 | <50 |

| E-Factor (kg waste/kg product) | >99 | <49 |

Yield Optimization and Process Intensification in Synthesis

Optimizing the yield and intensifying the process for the synthesis of this compound are critical for large-scale production. Process intensification involves the development of innovative equipment and techniques to improve process efficiency, safety, and sustainability.

One of the most promising approaches to process intensification is the use of continuous flow chemistry. In a flow reactor, reagents are continuously pumped through a tube or a series of tubes where the reaction takes place. This technique offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for higher yields and purities. mdpi.com The synthesis of piperidine derivatives has been successfully demonstrated in flow microreactors, showcasing the potential for rapid and scalable production. nih.gov

Yield optimization also involves a systematic study of reaction parameters, such as temperature, pressure, reaction time, and catalyst loading, to identify the optimal conditions for each synthetic step. Design of Experiments (DoE) is a powerful statistical tool that can be used to efficiently screen a wide range of reaction parameters and identify their interactions, leading to a more robust and high-yielding process.

Table 4: Comparison of Batch vs. Flow Synthesis for a Key N-Alkylation Step

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Time | 12-24 hours | 10-30 minutes |

| Temperature Control | Moderate | Excellent |

| Scalability | Challenging | Straightforward |

| Typical Yield (%) | 75-85 | >90 |

| Safety Profile | Higher risk | Inherently safer |

Chemical Reactivity and Transformation Studies

Reactivity of the Ethoxycarbonyl Moiety

The ethoxycarbonyl group at the 4-position of the piperidine (B6355638) ring is a key site for chemical modification, primarily through hydrolysis and reduction reactions.

The ester functionality of 1-(Phenylethyl)-4-(ethoxycarbonyl)piperidine can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 1-(2-phenylethyl)piperidine-4-carboxylic acid.

Basic hydrolysis, often referred to as saponification, is typically carried out using a strong base such as potassium hydroxide (B78521) in a high-boiling solvent like ethylene (B1197577) glycol or 1,2-ethanediol (B42446) at elevated temperatures. nih.govresearchgate.net This reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The reaction is generally irreversible as the resulting carboxylate anion is stabilized by resonance and is deprotonated under the basic conditions.

Acid-catalyzed hydrolysis, conversely, is a reversible process. It requires heating the ester in the presence of a strong acid and an excess of water. The equilibrium can be driven towards the products by removing the ethanol (B145695) as it is formed.

While specific studies on the hydrolysis of this compound are not extensively detailed in the available literature, the hydrolysis of structurally similar 4-anilidopiperidine-4-carboxylic acid esters has been investigated. For instance, the hydrolysis of the corresponding nitrile to an amide, followed by vigorous basic hydrolysis with potassium hydroxide in 1,2-ethanediol at approximately 190°C, yields the free carboxylic acid. nih.gov This suggests that similar strenuous basic conditions would effectively hydrolyze the ethoxycarbonyl group of the title compound.

Table 1: Representative Conditions for Hydrolysis of Piperidine-4-Carboxylate Derivatives

| Reaction Type | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| Basic Hydrolysis (Saponification) | Potassium Hydroxide (KOH), 1,2-Ethanediol, 190°C | 1-(2-phenylethyl)piperidine-4-carboxylic acid | Based on the hydrolysis of a related amide, indicating the stability of the N-phenethylpiperidine core under harsh basic conditions. nih.gov |

| Acid-Catalyzed Hydrolysis | Strong acid (e.g., HCl, H₂SO₄), excess water, heat | 1-(2-phenylethyl)piperidine-4-carboxylic acid | A reversible reaction, typical for ester hydrolysis. |

The ethoxycarbonyl group can be reduced to a primary alcohol, yielding [1-(2-phenylethyl)piperidin-4-yl]methanol. Powerful reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most commonly employed reagent. The reduction of esters to primary alcohols is a well-established synthetic method. google.com

The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). LiAlH₄ acts as a source of hydride ions (H⁻), which attack the carbonyl carbon. The reaction proceeds through an aldehyde intermediate, which is immediately further reduced to the alcohol. Due to the high reactivity of LiAlH₄, it is not possible to isolate the aldehyde intermediate.

In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters to alcohols. The reduction of a related compound, 1-benzyl-4-phenylaminopiperidine-4-carboxylic acid methyl ester, to the corresponding alcohol has been successfully achieved using sodium bis-(2-methoxyethoxy) aluminum hydride (Red-Al). nih.gov

Table 2: Reduction of the Ethoxycarbonyl Moiety

| Reducing Agent | Solvent | Product | Key Features |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF | [1-(2-phenylethyl)piperidin-4-yl]methanol | Powerful reducing agent; reduces esters to primary alcohols. google.com |

| Sodium bis-(2-methoxyethoxy) aluminum hydride (Red-Al) | Toluene | [1-(2-phenylethyl)piperidin-4-yl]methanol | An alternative strong reducing agent for this transformation. nih.gov |

Reactions Involving the Piperidine Nitrogen

The tertiary nitrogen atom of the piperidine ring is a nucleophilic and basic center, making it susceptible to oxidation reactions.

The lone pair of electrons on the piperidine nitrogen allows for its oxidation to an N-oxide. This transformation can be achieved using various oxidizing agents, with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) being particularly effective. researchgate.netnih.gov The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃) at or below room temperature. The product of this reaction is 1-(2-phenylethyl)-4-(ethoxycarbonyl)piperidine N-oxide. N-oxide formation is also a known metabolic pathway for fentanyl and its analogs. nih.gov

Chemical Transformations at Other Ring Positions

While the primary reactive sites are the ethoxycarbonyl group and the piperidine nitrogen, reactions at other positions of the molecule are also of interest.

The benzene (B151609) ring of the phenylethyl group is susceptible to electrophilic aromatic substitution reactions. The phenylethyl group is an activating group, directing incoming electrophiles to the ortho and para positions. However, under strongly acidic conditions, protonation of the piperidine nitrogen can occur, which would render the entire substituent deactivating and meta-directing.

Reaction Kinetics and Mechanistic Investigations

Detailed kinetic studies specifically on reactions involving this compound are not extensively documented in the available literature. However, mechanistic investigations into the synthesis of its core structural precursor, N-phenethyl-4-piperidone, provide significant insight into the reactivity of the piperidine ring system. The most widely used method for synthesizing 4-piperidones is the Dieckmann cyclization of aminodicarboxylate esters. researchgate.net

The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. researchgate.netscispace.com The mechanism involves several key steps:

Enolate Formation: The reaction is initiated by a base (e.g., sodium hydride, sodium ethoxide) abstracting an α-proton from one of the ester groups to form an ester enolate anion. researchgate.net

Ring Closure: The nucleophilic enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion. This ring-closure is the rate-determining step of the reaction. researchgate.net

Alkoxide Elimination: The resulting tetrahedral intermediate rapidly collapses, eliminating an alkoxide group (e.g., methoxide (B1231860) or ethoxide) to form the cyclic β-keto ester. researchgate.net

The Dieckmann cyclization is an equilibrium process. The reverse reaction, known as the retro-Dieckmann reaction, involves the cleavage of the cyclic β-keto ester by an alkoxide. researchgate.net This reversibility necessitates careful control of reaction conditions to favor the formation of the desired cyclized product. Factors such as temperature and the method of work-up are critical; for example, the acidification of the reaction mixture must be controlled to prevent the retro-Dieckmann reaction, which can be promoted by heat. researchgate.net Studies have shown that reaction time and the choice of base also significantly impact the yield of the cyclization product. researchgate.net

The table below outlines the mechanistic steps of the Dieckmann cyclization for the synthesis of the N-phenethyl-4-piperidone precursor.

| Step | Description | Key Features | Reference |

|---|---|---|---|

| 1 | Base-catalyzed generation of an ester enolate anion. | Proton abstraction from the α-carbon of the diester. | researchgate.net |

| 2 | Intramolecular nucleophilic attack (Ring Closure). | The rate-determining step of the reaction. | researchgate.net |

| 3 | Elimination of an alkoxide. | Rapid step leading to the formation of the β-keto ester. | researchgate.net |

| - | Reversibility (Retro-Dieckmann). | Cleavage of the cyclic product by alkoxide; influenced by temperature. | researchgate.net |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio, MP2)

Quantum chemical calculations are instrumental in elucidating the electronic structure and energetic properties of molecules. Methods such as Density Functional Theory (DFT), Ab Initio, and Møller-Plesset perturbation theory (MP2) are cornerstones of modern computational chemistry, providing highly accurate descriptions of molecular behavior. While specific, in-depth studies exclusively on 1-(Phenylethyl)-4-(ethoxycarbonyl)piperidine are not extensively documented in publicly available literature, the principles of these methods can be applied to understand its characteristics.

The first step in a computational investigation is to determine the molecule's most stable three-dimensional arrangement, its optimized molecular geometry. For this compound, this would involve calculations to find the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. These calculations would likely show the piperidine (B6355638) ring adopting a chair conformation, which is the most stable arrangement for such six-membered rings, minimizing steric strain. The phenylethyl and ethoxycarbonyl substituents would occupy positions that further minimize steric hindrance, likely with the bulky phenylethyl group in an equatorial position.

The electronic structure, which describes the distribution of electrons within the molecule, can also be detailed. This includes mapping electron density to identify regions that are electron-rich or electron-poor, providing clues about the molecule's reactivity.

Frontier molecular orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability; a large gap suggests high stability and low reactivity, while a small gap indicates the opposite. mdpi.com

For this compound, the HOMO would likely be localized on the electron-rich regions, such as the nitrogen atom of the piperidine ring and the phenyl group. The LUMO would be expected to be distributed over the electron-withdrawing ethoxycarbonyl group. The analysis of these orbitals helps in predicting how the molecule will interact with other chemical species.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Key Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

This table presents the theoretical formulas for calculating reactivity descriptors from HOMO and LUMO energies.

Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the various ways the atoms can move relative to each other. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra. This correlation is a powerful tool for confirming the structure of a synthesized compound and for understanding the nature of its chemical bonds.

For this compound, the calculated vibrational spectrum would show characteristic peaks for the stretching and bending of different functional groups, such as the C-H bonds of the phenyl and piperidine rings, the C=O stretch of the ester, and the C-N stretching of the piperidine ring. Comparing these theoretical frequencies with experimental data helps to validate the computational model and provides a more complete picture of the molecule's vibrational properties.

Molecular Dynamics Simulations and Conformational Space Exploration

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing researchers to observe its conformational changes and interactions with its environment, such as a solvent. nih.gov

For this compound, MD simulations would be invaluable for exploring its conformational space. The piperidine ring can undergo ring-flipping, and the phenylethyl and ethoxycarbonyl groups can rotate around their single bonds. MD simulations can reveal the preferred conformations of the molecule in solution and the energy barriers between different conformations. This information is crucial for understanding how the molecule's shape influences its properties and interactions with other molecules.

Structure-Reactivity Relationship Modeling (Chemical Context)

Understanding the relationship between a molecule's structure and its reactivity is a central goal of chemistry. Computational modeling plays a vital role in elucidating these relationships.

The chemical reactivity of this compound is governed by a combination of steric and electronic factors.

Electronic Influences: The nitrogen atom in the piperidine ring is a nucleophilic center due to its lone pair of electrons. The presence of the electron-withdrawing ethoxycarbonyl group at the 4-position will decrease the basicity and nucleophilicity of the nitrogen to some extent. The phenyl group, with its delocalized π-electron system, can also influence the electronic properties of the molecule. Computational methods like DFT can be used to calculate atomic charges and electrostatic potential maps, which visually represent the electron distribution and highlight the electronically rich and poor regions of the molecule, thereby predicting sites of nucleophilic and electrophilic attack. nih.gov

Steric Influences: The bulky phenylethyl group attached to the nitrogen atom and the ethoxycarbonyl group at the 4-position create steric hindrance around the piperidine ring. This steric bulk can influence the accessibility of the nitrogen's lone pair to attacking reagents, thereby affecting the rate and outcome of chemical reactions. For example, in reactions involving the nitrogen atom, the approach of a reactant will be sterically hindered, potentially favoring reactions with smaller reagents or leading to specific stereochemical outcomes. Computational models can quantify this steric hindrance and predict its impact on reaction pathways and transition state energies.

By systematically modifying the structure of this compound in silico and calculating the resulting changes in electronic and steric properties, a comprehensive structure-reactivity relationship can be established. This knowledge is invaluable for designing new molecules with desired chemical properties and for predicting the behavior of this compound in various chemical transformations.

Intermolecular Interaction Modeling (e.g., Hydrogen Bonding Potential)

Computational studies investigating the intermolecular interactions of this compound reveal the key functional groups that dictate its supramolecular chemistry. The molecule's structure, featuring a piperidine ring, a phenylethyl substituent, and an ethoxycarbonyl group, allows for a variety of non-covalent interactions. These are primarily driven by the potential for hydrogen bonding and other weak interactions involving its heteroatoms and aromatic system.

The primary sites for hydrogen bonding are the oxygen atoms of the ethoxycarbonyl group, which can act as hydrogen bond acceptors. While the molecule lacks strong hydrogen bond donors (such as O-H or N-H groups), it can participate in weaker, non-classical C-H···O hydrogen bonds. The tertiary amine of the piperidine ring also presents a site for potential interactions, particularly with proton donors.

Theoretical models and analyses of structurally related compounds provide insight into the nature and energetics of these interactions. For instance, studies on similar ethyl piperidine-4-carboxylate derivatives have quantified the contributions of various intermolecular contacts. Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions in crystal structures, has been employed on analogous molecules to delineate the specific contacts.

The energy of these interactions has also been calculated. For the aforementioned related piperidine derivative, the interaction energies for C-H···O hydrogen bonds were computed, demonstrating that while these are weak interactions, they play a definitive role in the crystal packing. nih.gov The decomposition of these interaction energies showed a dominant dispersion component, with smaller electrostatic and polarization contributions. nih.gov

The piperidine nitrogen atom, being a tertiary amine, is basic and can be protonated. Its ability to act as a proton acceptor is a key feature of its interaction profile, allowing for the formation of hydrogen bonds with suitable donor molecules in its environment.

The phenylethyl group contributes to the interaction landscape primarily through van der Waals forces. Additionally, the phenyl ring offers the possibility of π-system interactions, such as π-π stacking or C-H···π interactions with other molecules, further stabilizing molecular assemblies.

Detailed energy decomposition analysis from studies of similar piperidine structures highlights the relative contributions of different forces.

Table 1: Calculated Pairwise Interaction Energies for Intermolecular Contacts in a Structurally Related Piperidine Derivative

| Interacting Molecular Pair / Hydrogen Bond | Interaction Energy (kcal mol⁻¹) | Electrostatic Component (kcal mol⁻¹) | Polarization Component (kcal mol⁻¹) | Dispersion Component (kcal mol⁻¹) | Repulsion Component (kcal mol⁻¹) |

| C4—H4···O3A | -1.0 | -1.0 | Data not available | -7.5 | 2.6 |

| C5—H5···O2 | -4.6 | -4.6 | Data not available | -9.7 | 4.2 |

Source: Data extrapolated from a computational study on ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, a molecule containing the same ethyl piperidine-4-carboxylate moiety. nih.gov The specific atom numbering relates to the studied compound in the source.

This data underscores that even weak C-H···O hydrogen bonds contribute to the stability of the molecular structure in the solid state, with dispersion forces playing a significant role. nih.gov While direct computational studies on this compound are not available in the reviewed literature, these findings from closely related structures provide a robust model for its likely intermolecular behavior. The interplay of weak hydrogen bonding, van der Waals forces, and potential π-interactions governs its aggregation and interaction with other molecules.

Advanced Analytical Methodologies for Compound Characterization and Purity Assessment

Chromatographic Method Development and Validation

Chromatographic techniques are central to separating the target compound from impurities and quantifying its concentration. Method development focuses on achieving optimal resolution, sensitivity, and accuracy, followed by rigorous validation to ensure reliability.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and performing quantitative analysis of 1-(Phenylethyl)-4-(ethoxycarbonyl)piperidine. Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of piperidine (B6355638) derivatives. sensusimpact.com A well-developed HPLC method can effectively separate the main compound from process-related impurities and degradation products.

The development of an HPLC method involves the systematic optimization of several parameters to achieve the desired separation. Key considerations include the choice of a suitable stationary phase (e.g., C18 column), the composition of the mobile phase (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the flow rate, and the column temperature. sensusimpact.comnih.gov Detection is often performed using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance. researchgate.net For quantitative analysis, the method is validated according to International Conference on Harmonisation (ICH) guidelines, establishing its linearity, accuracy, precision, specificity, and robustness. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of this compound This table is generated based on typical parameters for similar compounds and does not represent a specific validated method.

| Parameter | Condition |

|---|---|

| Chromatographic Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and 0.1% Phosphoric Acid in Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is an essential technique for the assessment of volatile organic impurities, such as residual solvents from the manufacturing process, which may be present in the final this compound product. ijpsonline.com Due to the high boiling point of the target compound, headspace GC is the preferred approach, where only the volatile components from the heated sample are introduced into the GC system, preventing contamination of the column with the non-volatile active ingredient. google.comchromforum.org

The method typically uses a capillary column with a suitable stationary phase, such as one based on polydimethylsiloxane, chosen for its ability to separate a wide range of common solvents. ispub.com A Flame Ionization Detector (FID) is commonly used due to its high sensitivity for organic compounds. ispub.com The method's validation includes demonstrating specificity for potential solvents, determining limits of detection (LOD) and quantification (LOQ), and verifying accuracy and precision. google.com

Table 2: Representative Headspace GC Parameters for Volatile Impurity Analysis This table is generated based on typical parameters for residual solvent analysis and does not represent a specific validated method.

| Parameter | Condition |

|---|---|

| GC Column | 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., 30 m x 0.53 mm, 3.0 µm) |

| Carrier Gas | Nitrogen or Helium |

| Detector | Flame Ionization Detector (FID) |

| Headspace Vial Temperature | 80°C |

| Injection Port Temperature | 230°C |

| Oven Temperature Program | Initial 40°C for 5 min, ramp at 10°C/min to 200°C, hold for 5 min |

Hyphenated Techniques for Structural Elucidation and Impurity Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for identifying unknown impurities and confirming the structure of the main compound.

GC-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the identification power of mass spectrometry. It is particularly useful for identifying volatile and semi-volatile impurities. ispub.com After separation on the GC column, molecules are ionized, typically by electron ionization (EI), which causes predictable fragmentation. ispub.com The resulting mass spectrum, a pattern of mass-to-charge (m/z) ratios, serves as a molecular fingerprint that can be compared against spectral libraries for identification.

For this compound, GC-MS analysis would provide structural information on any impurities that co-elute or are present at levels too low for detection by other methods. researchgate.net Analysis of the fragmentation pattern of the parent compound can also confirm its structure. Key fragmentation pathways for related piperidine structures often involve cleavage at the piperidine ring or at the bonds connecting the substituent groups. caymanchem.com

Table 3: Predicted Key Mass Fragments for this compound in GC-MS (EI) This table is generated based on common fragmentation patterns of similar molecules and is for illustrative purposes.

| m/z (Mass-to-Charge Ratio) | Potential Fragment Identity |

|---|---|

| 261 | [M]+ (Molecular Ion) |

| 172 | [M - C7H7]+ (Loss of phenylethyl group) |

| 156 | [M - C6H5CH2CH2]+ (Loss of phenylethyl radical) |

| 105 | [C6H5CH2CH2]+ (Phenylethyl cation) |

| 91 | [C7H7]+ (Tropylium ion) |

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity for the analysis of non-volatile impurities. nih.govsemanticscholar.org This technique couples an HPLC system to a mass spectrometer. After separation via HPLC, the analyte is ionized using a soft ionization technique like electrospray ionization (ESI), which typically keeps the molecule intact, yielding the molecular ion. researchgate.net

In the tandem MS/MS mode, this molecular ion is selected and fragmented to produce product ions. This process provides a high degree of structural information and allows for the confident identification of impurities, even at trace levels. researchgate.net For this compound, LC-MS/MS is invaluable for creating a comprehensive impurity profile and for structural elucidation of unknown degradation products or synthesis byproducts. nih.gov

Table 4: General LC-MS/MS Parameters for Impurity Profiling This table is generated based on typical parameters for pharmaceutical analysis and does not represent a specific validated method.

| Parameter | Condition |

|---|---|

| LC System | UHPLC/HPLC with Reversed-Phase C18 Column |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Triple Quadrupole or Quadrupole Time-of-Flight (Q-TOF) |

| Scan Mode | Full Scan for profiling, Product Ion Scan for structural elucidation |

| Mobile Phase | Acetonitrile and Ammonium Formate Buffer |

Quantitative Spectroscopic Methods (e.g., qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an absolute method for determining compound purity without the need for a specific reference standard of the analyte itself. acs.orgorkg.org The technique relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei giving rise to that signal.

In a typical ¹H qNMR experiment for this compound, a known mass of the sample is dissolved with a known mass of a stable, high-purity internal standard (calibrant) in a deuterated solvent. acs.org By comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard, the absolute purity of the analyte can be calculated with high accuracy and precision. acs.orgnih.gov qNMR is considered a primary ratio method and offers an excellent orthogonal approach to chromatographic purity assays. researchgate.net

Table 5: Framework for a ¹H qNMR Purity Assay This table outlines the general steps and considerations for a qNMR experiment.

| Parameter | Description |

|---|---|

| Internal Standard | Select a high-purity compound with signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone). |

| Solvent | Deuterated solvent that fully dissolves both analyte and standard (e.g., DMSO-d6, CDCl3). |

| Analyte Signal Selection | Choose a well-resolved proton signal from this compound, free from impurity signals. |

| Acquisition Parameters | Ensure long relaxation delays (D1) and accurately determined 90° pulse width for quantitative accuracy. |

| Calculation | Purity (%w/w) is calculated using the weights, molecular weights, number of protons, and integral values of the analyte and internal standard. |

Role As a Key Intermediate in Complex Chemical Synthesis

Utilization in Multi-Step Organic Synthesis Sequences

1-(Phenylethyl)-4-(ethoxycarbonyl)piperidine and its close derivatives, particularly N-phenethyl-4-piperidone (NPP), are crucial building blocks in the multi-step synthesis of complex organic molecules. Their primary application is in the construction of potent synthetic opioids. The synthesis of Fentanyl, a powerful analgesic, provides a clear example of a multi-step sequence involving this piperidine (B6355638) core.

A common synthetic pathway begins with the alkylation of a 4-piperidone (B1582916) precursor. For instance, commercially available 4-piperidone monohydrate hydrochloride can be alkylated with 2-(bromoethyl)benzene to produce N-phenylethylpiperidin-4-one (NPP) nih.govosti.gov. This intermediate is central to the subsequent steps. The NPP then undergoes reductive amination with aniline (B41778), mediated by reagents like sodium triacetoxyborohydride (B8407120), to yield 4-anilino-N-phenethylpiperidine (ANPP) nih.govosti.govajrconline.org. The final step in this sequence is the acylation of the aniline nitrogen. Treating ANPP with propionyl chloride or propionic anhydride introduces the propanamide group, completing the synthesis of Fentanyl nih.govosti.govajrconline.org.

This sequential approach allows for the systematic construction of the target molecule, with each step building upon the piperidine scaffold established by the key intermediate. Variations of this sequence are used to produce a range of Fentanyl analogs researchgate.netwikipedia.org. For example, using different acylating agents in the final step can yield compounds like Acetylfentanyl nih.gov.

Another established method for creating the core piperidine ring is the Dieckmann cyclization researchgate.net. This process involves the condensation of phenethylamine (B48288) with two equivalents of an acrylate (B77674) ester, such as methyl acrylate, to form a diester intermediate ajrconline.orgresearchgate.net. This diester then undergoes an intramolecular, base-catalyzed cyclization to form a β-keto ester, which after hydrolysis and decarboxylation, yields the N-substituted 4-piperidone ring researchgate.netdtic.mil. This method highlights a different multi-step approach to creating the essential piperidine intermediate itself.

The following table outlines a typical reaction sequence starting from a piperidone precursor.

| Step | Reactants | Reagents | Product | Yield |

| 1. Alkylation | 4-piperidone monohydrate hydrochloride, 2-(bromoethyl)benzene | Cesium Carbonate | N-phenylethylpiperidin-4-one (NPP) | 88% osti.gov |

| 2. Reductive Amination | N-phenylethylpiperidin-4-one (NPP), Aniline | Sodium triacetoxyborohydride, Acetic Acid | N-[1-(2-phenylethyl)-4-piperidinyl]aniline (ANPP) | 91% osti.gov |

| 3. Acylation | N-[1-(2-phenylethyl)-4-piperidinyl]aniline (ANPP), Propionyl chloride | Diisopropylethylamine (DIPEA) | Fentanyl | 95% osti.gov |

Synthesis of Advanced Organic Molecules Incorporating the Piperidine Scaffold

The 1-(phenylethyl)piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous advanced and pharmacologically active molecules. Its most prominent application is in the synthesis of the 4-anilidopiperidine class of analgesics, which includes Fentanyl and its many potent analogs ajrconline.orgresearchgate.net.

The versatility of the intermediate allows for systematic modifications to produce a wide array of derivatives with varied properties. For example, by starting with N-phenethyl-4-piperidone and performing a Strecker synthesis with aniline and potassium cyanide, an α-aminonitrile intermediate is formed ajrconline.org. This can be further elaborated into other advanced molecules. The synthesis of Carfentanil, a highly potent Fentanyl analog, involves intermediates like methyl 4-[phenyl(propanoyl)amino]piperidine-4-carboxylate, demonstrating the incorporation of the carboxylate group at the 4-position, similar to the title compound wikipedia.orgresearchgate.net.

The piperidine scaffold is also present in other classes of opioids, such as Pethidine (also known as Meperidine) nih.gov. Pethidine is chemically defined as ethyl 1-methyl-4-phenylpiperidine-4-carboxylate nih.gov. While the N-substituent is a methyl group instead of a phenylethyl group, the core structure of a piperidine ring with an ethoxycarbonyl group at the 4-position is conserved, underscoring the importance of this structural motif in the design of analgesic compounds.

The synthesis of these advanced molecules relies on the piperidine ring as a central scaffold upon which various functional groups are strategically placed to achieve desired biological activity. The following table lists several advanced molecules built upon the piperidine scaffold.

| Compound Name | Key Structural Features | Class |

| Fentanyl | N-phenylethyl group, 4-anilidopropanamide | Potent Opioid Analgesic ajrconline.org |

| Carfentanil | N-phenylethyl group, 4-(methoxycarbonyl)-4-anilidopropanamide | Ultra-potent Opioid Analgesic wikipedia.org |

| Pethidine (Meperidine) | N-methyl group, 4-phenyl-4-ethoxycarbonyl | Opioid Analgesic nih.gov |

| Alfentanil | N-[1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]... | Short-acting Opioid Analgesic google.com |

| Sufentanil | N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]... | Potent Opioid Analgesic google.com |

| Remifentanil | Methyl ester group on the N-substituent | Ultra-short-acting Opioid Analgesic researchgate.net |

Strategies for Stereocontrol in Subsequent Transformations

When the piperidine scaffold is further substituted, chiral centers can be created, leading to the formation of stereoisomers. Controlling the stereochemistry of these subsequent transformations is a critical aspect of synthesizing specific, active pharmaceutical ingredients, as different isomers can have vastly different pharmacological properties wikipedia.org.

In the synthesis of some Fentanyl analogs, the introduction of substituents on the piperidine ring can create diastereomers. For example, the synthesis of a 3-carbomethoxy Fentanyl analog resulted in a 50:50 mixture of the (±) cis and (±) trans isomers researchgate.net. In this case, stereocontrol was not achieved during the reaction itself; instead, the strategy relied on the physical separation of the diastereomers using column chromatography on neutral aluminum oxide after they were formed researchgate.net. This highlights a common, albeit less efficient, approach to obtaining stereochemically pure compounds.

More advanced strategies involve asymmetric synthesis, where catalysts or chiral auxiliaries are used to direct the formation of a specific stereoisomer. While not specifically detailed for this compound in the provided context, general methods for the stereoselective synthesis of substituted piperidines are highly relevant. Asymmetric copper-catalyzed reactions, for instance, have been developed for the enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines nih.gov. Such catalytic systems provide a powerful tool for establishing the desired stereochemistry early in the synthetic sequence or during the formation of the piperidine ring itself.

For analogs like α-methylfentanyl, a chiral center exists on the phenethyl chain, while for 3-methylfentanyl, a chiral center is located on the piperidine ring wikipedia.org. The synthesis of specific isomers of these compounds requires stereoselective methods to control the configuration at these centers. The development of such methods is crucial for producing enantiomerically pure drugs and understanding their structure-activity relationships.

Challenges and Opportunities in Large-Scale Production and Application as an Intermediate

The large-scale production of this compound and its derivatives presents several challenges and opportunities. A primary challenge is ensuring high yields and purity while managing costs and process safety.

One of the key synthetic steps, the Dieckmann cyclization, is a reversible equilibrium-driven reaction researchgate.net. On a large scale, careful control of reaction conditions is necessary to favor the desired cyclized product and prevent the reverse reaction (retro-Dieckmann) researchgate.net. This often requires high dilution to prevent intermolecular dimerization and precise temperature and pH control during work-up researchgate.net. The choice of base is also critical; studies have shown that yields can vary significantly with different bases such as sodium t-butoxide, sodium metal, sodium hydride (NaH), and sodium methoxide (B1231860) (NaOMe) researchgate.net.

Optimizing reaction conditions is a significant opportunity for improving large-scale synthesis. For instance, in the synthesis of Fentanyl intermediates, changing the solvent for the initial alkylation step from dimethylformamide (DMF) to acetonitrile (B52724) was found to increase the yield from 72% to 88% osti.gov. Such optimizations are crucial for the economic viability of industrial-scale production.

Another challenge is the management of hazardous reagents and byproducts. For example, synthetic routes involving potassium cyanide (KCN) in Strecker-type reactions require stringent safety protocols to handle the highly toxic cyanide researchgate.netscispace.com.

There is an opportunity to develop more efficient and greener synthetic methods. The development of one-pot procedures, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly improve efficiency and reduce waste ajrconline.orggoogle.com. Furthermore, the application of flow chemistry, where reagents are pumped through reactors containing immobilized catalysts or reagents, offers opportunities for safer, more controlled, and continuous production, which can be particularly advantageous for large-scale manufacturing rsc.org.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(Phenylethyl)-4-(ethoxycarbonyl)piperidine, and what are the critical reaction parameters?

- Methodological Answer : The synthesis typically involves alkylation or acylation of piperidine derivatives. For example, alkylation of a piperidine precursor with phenylethyl halides under basic conditions (e.g., NaH or K₂CO₃ in ethanol or acetonitrile) can introduce the phenylethyl group. The ethoxycarbonyl group is often added via esterification or substitution reactions. Key parameters include solvent choice (polar aprotic solvents enhance reactivity), base strength, and temperature control (60–80°C for optimal yield). Evidence from similar compounds suggests avoiding excess halides to minimize byproducts .

Q. How can the purity of this compound be assessed using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Look for characteristic peaks: δ 1.2–1.4 ppm (triplet, -CH₂CH₃ from ethoxycarbonyl), δ 4.1–4.3 ppm (quartet, -OCH₂CH₃), and aromatic protons (δ 7.2–7.5 ppm) from the phenylethyl group.

- IR : Confirm the ester carbonyl stretch (~1730 cm⁻¹) and absence of hydroxyl peaks (>3000 cm⁻¹) to rule out hydrolysis.

- HPLC/MS : Use reverse-phase chromatography with a C18 column (acetonitrile/water gradient) to verify purity >95% .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7 ratio) for optimal separation.

- Acid-Base Extraction : If acidic/byproduct removal is needed, wash with dilute HCl (pH 3–4) to isolate the neutral compound .

Advanced Research Questions

Q. What strategies can functionalize the ethoxycarbonyl group in this compound for further derivatization?

- Methodological Answer :

- Hydrolysis : React with aqueous NaOH (5N) in ethanol (24 hrs, RT) to convert the ester to a carboxylic acid, enabling peptide coupling or salt formation.

- Aminolysis : Treat with primary amines (e.g., NH₂R) in DMF at 80°C to form amides.

- Reduction : Use LiAlH₄ to reduce the ester to a hydroxymethyl group, facilitating subsequent alkylation .

Q. How can reaction yields of this compound be optimized under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test Pd/C for hydrogenation steps or phase-transfer catalysts (e.g., TBAB) for biphasic reactions.

- Solvent Optimization : Compare DMF (high polarity) vs. THF (moderate polarity) to balance reactivity and byproduct formation.

- Kinetic Studies : Use in-situ FTIR or HPLC to monitor intermediate formation and adjust reaction time/temperature. Evidence suggests NaH in acetonitrile increases alkylation efficiency by 15–20% compared to K₂CO₃ .

Q. What challenges arise in resolving enantiomers of this compound, and what chiral resolution methods are applicable?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to separate enantiomers.

- Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) and recrystallize.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze one enantiomer’s ester group. Note: Steric hindrance from the phenylethyl group may reduce enzymatic efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.